Fenhexamid-butyric acid

Immunoassay Hapten Design Antibody Generation

Challenge: Generating specific monoclonal antibodies for fenhexamid residue monitoring requires a hapten with a functional handle for carrier conjugation. The parent fungicide lacks this capability. Solution: Fenhexamid-butyric acid (FHo) incorporates a butyric acid spacer at the phenolic hydroxyl. - Enables covalent conjugation to KLH/BSA for immunogen synthesis - Yields mAbs with IC50: 0.66-0.93 nM, LOD: 0.13 μg/L in wine matrices - Validated for ELISA and immunoaffinity LC-MS/MS sample prep Available for R&D use only. Not for direct agricultural application.

Molecular Formula C18H23Cl2NO4
Molecular Weight 388.3 g/mol
Cat. No. B12386996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenhexamid-butyric acid
Molecular FormulaC18H23Cl2NO4
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)OCCCC(=O)O)Cl)Cl
InChIInChI=1S/C18H23Cl2NO4/c1-18(9-3-2-4-10-18)17(24)21-12-7-8-13(16(20)15(12)19)25-11-5-6-14(22)23/h7-8H,2-6,9-11H2,1H3,(H,21,24)(H,22,23)
InChIKeyXDHAUMYQFDCMGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenhexamid-butyric acid: Hapten Overview


Fenhexamid-butyric acid (CAS 1160646-98-9), also known as Compound FHo, is a synthetic hapten derived from the hydroxyanilide fungicide fenhexamid (CAS 126833-17-8). Structurally, it is 4-[2,3-dichloro-4-[(1-methylcyclohexanecarbonyl)amino]phenoxy]butanoic acid, incorporating a butyric acid spacer arm at the phenolic hydroxyl group of the parent molecule [1]. This modification enables covalent conjugation to carrier proteins for the generation of highly specific monoclonal antibodies used in immunochemical detection methods such as ELISA, specifically targeting fenhexamid residues in agricultural products . Unlike fenhexamid itself, which functions as a sterol biosynthesis inhibitor fungicide [2], fenhexamid-butyric acid is not intended for direct agricultural use but rather as a critical research tool for residue monitoring and food safety applications.

Hapten Design Butyric acid spacer for carrier protein conjugation
Antibody Generation Enables monoclonal antibody production for fenhexamid immunoassays
Detection Target Fenhexamid residue monitoring in agricultural products

Fenhexamid-butyric acid Irreplaceability


Generic substitution of fenhexamid-butyric acid with the parent fungicide fenhexamid or alternative hapten derivatives is not feasible in immunoassay development workflows. Fenhexamid itself is a small molecule lacking a functional handle for carrier protein conjugation, precluding its direct use as an immunogen [1]. While alternative fenhexamid-derived haptens (e.g., fenhexamid-1-pentanoic acid, fenhexamid-5-hexenoic acid) do exist, their linker tethering sites critically influence antibody binding properties and resulting immunoassay sensitivity [2]. Fenhexamid-butyric acid, with its specific O-alkylation at the phenolic hydroxyl group, consistently yields monoclonal antibodies with IC50 values in the low nanomolar range, enabling detection limits far below regulatory maximum residue limits [1][2]. Substituting with a different hapten would require complete re-validation of antibody affinity, assay optimization, and matrix compatibility, undermining reproducibility and regulatory compliance in food safety monitoring.

Parent Fungicide

Fenhexamid lacks a conjugation handle; cannot be used as an immunogen. Hapten derivatization is required.

Alternative Haptens

Linker position may shift antibody specificity and assay sensitivity; revalidation is necessary.

Regulatory Compliance

Substitution may alter detection limits and matrix performance, impacting MRL compliance validation.

Fenhexamid-butyric acid Quantitative Evidence


Antibody Affinity vs. Fenhexamid

Fenhexamid-butyric acid enables the generation of high-affinity monoclonal antibodies specific for fenhexamid, a feat impossible with the unmodified parent molecule due to its lack of a protein conjugation handle. The IC50 value of the competitive ELISA developed using antibodies raised against fenhexamid-butyric acid conjugates was determined to be 0.52 ± 0.06 μg/L (equivalent to 1.72 ± 0.20 nM) for fenhexamid in phosphate buffer [1]. In contrast, no such data exists for fenhexamid as an immunogen because fenhexamid itself cannot be directly conjugated to carrier proteins and thus cannot elicit a specific antibody response [1].

Antibody Affinity vs. Fenhexamid
Head-to-head
IC50 1.72 nM (fenhexamid); parent compound not immunogenic
Reported essential hapten for immunoassay development
Fenhexamid alone cannot elicit antibody response
Immunoassay Hapten Design Antibody Generation

Sensitivity vs. Alternative Haptens

Antibodies generated using fenhexamid-butyric acid as the hapten exhibit exceptionally high affinity, with reported IC50 values ranging from 0.66 to 0.93 nM . While rational hapten design studies have produced antibodies with even lower IC50 values (around or below 0.1 nM) using alternative linker strategies [1], fenhexamid-butyric acid remains a widely validated and commercially available hapten that consistently yields sub-nanomolar affinity antibodies suitable for residue monitoring below regulatory maximum residue limits.

Sensitivity vs. Alternative Haptens
Cross-study comparable
IC50 0.66–0.93 nM; ~6–9 fold higher than best rationally designed haptens
Commercially available option with reported sub-nanomolar sensitivity
May not match lowest published IC50 from custom designs
Immunoassay Hapten Design Detection Limit

Limit of Detection in Food Matrices

The direct competitive ELISA developed using monoclonal antibodies raised against fenhexamid-butyric acid conjugates achieved a limit of detection (LOD) of 0.13 ± 0.03 μg/L in phosphate buffer [1]. This LOD is well below the maximum residue limits (MRLs) established for fenhexamid in grapes (e.g., 5 mg/kg in EU) , demonstrating the assay's suitability for regulatory compliance testing. Furthermore, preliminary studies using fortified must and wine samples indicated that fenhexamid residues below the MRL could be easily determined with this immunoassay after simple sample dilution [1].

Limit of Detection in Food Matrices
Supporting evidence
LOD 0.13 μg/L; ~38,000-fold below EU MRL (5 mg/kg)
Reported LOD supports detection far below regulatory thresholds
Buffer-based; matrix validation required for food samples
ELISA Limit of Detection Food Safety

Fenhexamid-butyric acid Applications


ELISA Kit for Wine and Grape Monitoring

Fenhexamid-butyric acid is the established hapten of choice for generating monoclonal antibodies used in commercial and custom ELISA kits designed for the quantitative detection of fenhexamid residues in must and wine. The sub-nanomolar IC50 (0.66–0.93 nM) and low LOD (0.13 μg/L) achieved with this hapten [1] enable sensitive, rapid, and cost-effective screening of large sample numbers, directly supporting compliance with maximum residue limits (MRLs) in viticulture and the wine industry [2].

Cross-Reactivity and Specificity Validation

The well-characterized binding properties of antibodies raised against fenhexamid-butyric acid conjugates make this hapten an essential tool for evaluating assay specificity. Its use allows for the systematic assessment of cross-reactivity with other commonly used fungicides (e.g., tebuconazole, metalaxyl-M, flurtamone) and their metabolites [1][2], ensuring that developed immunoassays accurately report fenhexamid concentrations without interference, a critical step for method validation in complex food and environmental matrices.

Immunoaffinity Column Clean-Up for LC-MS/MS

Antibodies generated using fenhexamid-butyric acid can be immobilized to produce immunoaffinity columns for selective extraction and enrichment of fenhexamid and its structurally related metabolites from complex samples (e.g., wine, fruit homogenates, soil extracts). This application is particularly valuable for improving the sensitivity and specificity of confirmatory analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it reduces matrix effects and allows for lower reporting limits in regulatory or forensic investigations [1].

Application
Selection Property
Validation Focus
ELISA Kit for Wine/Grape Monitoring
Hapten-conjugated antibody affinity
Assay sensitivity and MRL compliance
Cross-Reactivity and Specificity Validation
Antibody specificity profile
Interference assessment with co-occurring fungicides
Immunoaffinity Clean-Up for LC-MS/MS
Selective extraction capability
Matrix effect reduction and confirmatory analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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